Divergent Inflammatory Marker Modulation: Calcium Butyrate Selectively Reduces Fecal Calprotectin vs. Sodium Butyrate
In a randomized clinical trial comparing calcium butyrate (1000 mg/day) to sodium butyrate (1000 mg/day) in 181 patients with metabolic dysfunction-associated steatotic liver disease (MASLD), the two salts exhibited distinct, non-overlapping effects on inflammatory markers. Sodium butyrate significantly reduced serum trimethylamine N-oxide (TMAO) and fatty liver index (FLI), whereas calcium butyrate uniquely and significantly decreased fecal calprotectin levels, a direct marker of intestinal inflammation [1]. This differential effect demonstrates that calcium butyrate provides a targeted anti-inflammatory benefit in the gut not observed with sodium butyrate at equivalent doses.
| Evidence Dimension | Fecal calprotectin levels |
|---|---|
| Target Compound Data | Decreased fecal calprotectin |
| Comparator Or Baseline | Sodium butyrate: no significant effect on fecal calprotectin; instead reduced serum TMAO |
| Quantified Difference | Qualitative difference in biomarker response; quantitative calprotectin reduction reported as significant in calcium butyrate group only |
| Conditions | Single-center, randomized clinical trial; 181 MASLD patients; 1000 mg/day oral supplementation |
Why This Matters
For applications targeting intestinal inflammation, calcium butyrate offers a mechanism-based advantage over sodium butyrate, as evidenced by its unique ability to lower fecal calprotectin.
- [1] Kukla M, et al. Exploring the Potential of Oral Butyrate Supplementation in Metabolic Dysfunction-Associated Steatotic Liver Disease: Subgroup Insights from an Interventional Study. Int J Mol Sci. 2025;26(12):5561. View Source
